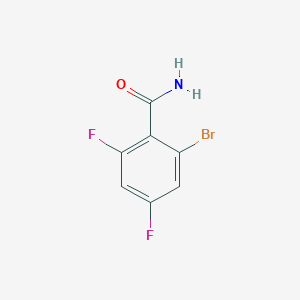
2-Bromo-4,6-difluorobenzamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with 3,5-difluorobromobenzene as a basic raw material. The process involves bromination, diazotization, and subsequent reactions to form the desired compound . Another method involves the use of recombinant Escherichia coli expressing nitrile hydratase to convert 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, which can then be brominated to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of biocatalytic processes, such as employing recombinant nitrile hydratases, has been explored to produce intermediates like 2,6-difluorobenzamide efficiently . These methods are advantageous due to their environmental friendliness and high catalytic efficiency.
化学反応の分析
Types of Reactions
2-Bromo-4,6-difluorobenzamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions often involve the use of solvents like DMF (N,N-dimethylformamide) and specific temperature and pH settings to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzamides, while nucleophilic substitution can produce derivatives with different functional groups .
科学的研究の応用
2-Bromo-4,6-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-4,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, derivatives of 2,6-difluorobenzamide have been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the respiratory chain of fungi and bacteria . This inhibition disrupts the energy production process in these organisms, leading to their death.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Bromo-4,6-difluorobenzamide include:
2,6-Difluorobenzamide: A precursor in the synthesis of this compound.
4-Bromo-2,6-difluorobenzonitrile: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific combination of bromine and fluorine atoms on the benzamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
2-bromo-4,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMVUFWNYCASAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



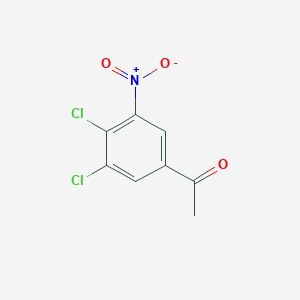
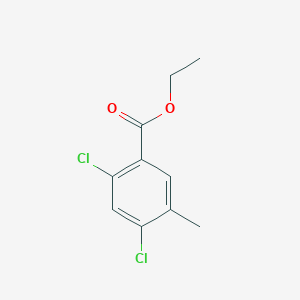


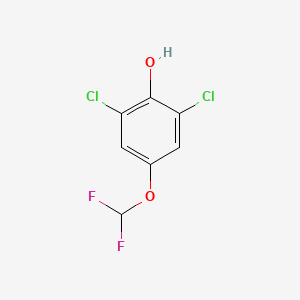

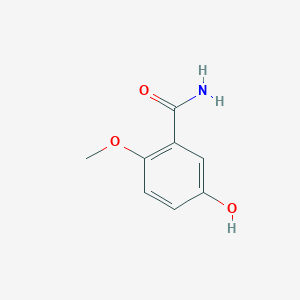
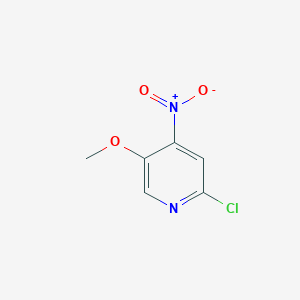

![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)



